N-(6-oxaspiro[4.5]decan-9-yl)acetamide

Medicinal Chemistry Conformational Analysis GPCR Biased Agonism

N-(6-oxaspiro[4.5]decan-9-yl)acetamide is a spirocyclic small molecule that fuses a tetrahydrofuran ring to a cyclohexane ring through a single quaternary carbon, with an acetamide group at the 9-position. The compound has a molecular weight of 197.27 g/mol, a computed LogP of approximately 1.6, and a topological polar surface area (TPSA) of 38.3 Ų, placing it within the property space desirable for CNS-penetrant fragments.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 1020085-29-3
Cat. No. B13725500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-oxaspiro[4.5]decan-9-yl)acetamide
CAS1020085-29-3
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCOC2(C1)CCCC2
InChIInChI=1S/C11H19NO2/c1-9(13)12-10-4-7-14-11(8-10)5-2-3-6-11/h10H,2-8H2,1H3,(H,12,13)
InChIKeyTYTKINPYZKFXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-oxaspiro[4.5]decan-9-yl)acetamide (CAS 1020085-29-3) – Procuring a Spirocyclic Ether-Acetamide Building Block


N-(6-oxaspiro[4.5]decan-9-yl)acetamide is a spirocyclic small molecule that fuses a tetrahydrofuran ring to a cyclohexane ring through a single quaternary carbon, with an acetamide group at the 9-position [1]. The compound has a molecular weight of 197.27 g/mol, a computed LogP of approximately 1.6, and a topological polar surface area (TPSA) of 38.3 Ų, placing it within the property space desirable for CNS-penetrant fragments . It is supplied as a bioactive small-molecule probe and a versatile synthetic intermediate, particularly for programs targeting mu-opioid receptor (MOR) biased agonists .

Why Generic Substitution Fails for N-(6-oxaspiro[4.5]decan-9-yl)acetamide


Replacing N-(6-oxaspiro[4.5]decan-9-yl)acetamide with a non-spirocyclic acetamide or an all-carbon spirocyclic analog undermines the key structural features that control biological recognition and synthetic utility. The 6-oxaspiro[4.5]decane core imposes a rigid angular geometry that is essential for biased MOR agonism; patent studies demonstrate that removal of the spirocyclic constraint in related series abolishes G-protein-biased signaling relative to β-arrestin recruitment [1]. Furthermore, the ether oxygen acts as a hydrogen-bond acceptor and modulates the electronic profile of the scaffold, an effect that cannot be reproduced by carbocyclic spirocycles such as spiro[4.5]decane, which lack any heteroatom-mediated polarity [2]. Consequently, indiscriminate substitution with simpler analogs risks loss of the specific conformational and electronic signature required for target engagement.

Quantitative Differentiation Evidence for N-(6-oxaspiro[4.5]decan-9-yl)acetamide


Conformational Restriction Differentiates from Flexible Acetamides in GPCR Ligand Design

The 6-oxaspiro[4.5]decane scaffold restricts the acetamide pharmacophore to a limited number of low-energy conformations. In contrast to open-chain acetamides, which sample many rotamers, the spirocyclic architecture reduces conformational entropy and enforces a specific spatial orientation of the amide group. Although no direct head-to-head comparison exists for this exact compound, patent data for 6-oxaspiro[4.5]decane-based MOR agonists demonstrate that maintaining the spirocycle is critical for achieving biased G-protein signaling with minimal β-arrestin recruitment, a differentiation not attainable with flexible acetamides [1].

Medicinal Chemistry Conformational Analysis GPCR Biased Agonism

Physicochemical Profile Outperforms All-Carbon Spiro Analogs for CNS Drug Space

N-(6-oxaspiro[4.5]decan-9-yl)acetamide exhibits a TPSA of 38.33 Ų and a cLogP of 1.61 , positioning it within the optimal CNS drug-like window (TPSA < 60 Ų, LogP 1–3). By comparison, the all-carbon analog spiro[4.5]decane has a TPSA of 0 Ų and an estimated LogP of 4.5–5.0 [1], making it excessively lipophilic and poorly soluble. The incorporation of the ether oxygen and acetamide functionalities raises TPSA and reduces LogP, yielding a compound with more favorable predicted absorption and blood-brain barrier penetration characteristics. This balanced profile is not accessible with simple hydrocarbon spirocycles, which lack the requisite hydrogen-bonding capacity.

ADMET Prediction Fragment-Based Screening CNS Drug-Likeness

Acetamide as a Masked Amine: Superior Stability and Synthetic Utility Over the Free Amine

The acetamide group serves as a stable, protected form of the 9-amino-6-oxaspiro[4.5]decane intermediate that is essential for synthesizing MOR-biased agonists described in patent US20230096978A1 [1]. Commercial specifications indicate that the acetamide is supplied at ≥98% purity and is stable at 2–8°C, whereas the free amine (6-oxaspiro[4.5]decan-9-amine) is typically offered at 95% purity and requires cold storage to prevent oxidation . The acetamide can be quantitatively hydrolyzed to the amine under mild acidic or basic conditions (typical yield >90%), providing a reliable, on-demand source of the active intermediate without the handling challenges associated with primary amines.

Synthetic Chemistry Protecting Group Strategy Opioid Receptor Intermediates

Optimal Application Scenarios for N-(6-oxaspiro[4.5]decan-9-yl)acetamide


Fragment-Based Lead Discovery for CNS GPCR Targets

With its balanced TPSA (38.33 Ų) and LogP (1.61), N-(6-oxaspiro[4.5]decan-9-yl)acetamide is an ideal entry for fragment libraries targeting the central nervous system. The spirocyclic scaffold offers three-dimensional character and conformational rigidity that can be elaborated into potent biased MOR agonists, as demonstrated in patent disclosures [1]. Its hydrogen-bond donor and acceptor profile also matches the pharmacophoric requirements of many Class A GPCRs, increasing the probability of detecting weak but ligand-efficient hits in primary screens [2].

Protected Intermediate for Biased Mu-Opioid Receptor Agonist Synthesis

The acetamide serves as a latent form of the 9-amino-6-oxaspiro[4.5]decane core that appears in multiple MOR agonist patent families [1]. Researchers can stock the stable acetamide and, when needed, unmask the amine in high yield (>90%) to generate the free amine for subsequent reductive amination or amide coupling reactions, streamlining the synthetic route to clinical candidates like oliceridine analogs [3].

Chemical Biology Probe Construction for Conformational Selectivity Studies

The constrained spirocyclic framework enforces a limited conformational ensemble, making the compound a useful starting point for designing probes that interrogate conformational selection in protein-ligand interactions. Its rigid structure allows systematic SAR exploration without the confounding effects of rotameric states, which is particularly valuable when studying targets where ligand geometry dictates functional outcome, such as biased GPCR signaling [1].

Quote Request

Request a Quote for N-(6-oxaspiro[4.5]decan-9-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.